4,4-Dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione
Description
The compound 4,4-Dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione is a structurally complex spirocyclic molecule featuring a cyclohexane ring fused via a spiro junction to a pyrido[1,2-A]quinoline system. Spirocyclic compounds like this are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity to biological targets .
Properties
Molecular Formula |
C20H25NO2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
5',5'-dimethylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione |
InChI |
InChI=1S/C20H25NO2/c1-19(2)12-17(22)20(18(23)13-19)11-14-7-3-4-8-15(14)21-10-6-5-9-16(20)21/h3-4,7-8,16H,5-6,9-13H2,1-2H3 |
InChI Key |
SCAAQQCXCDRCDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2(CC3=CC=CC=C3N4C2CCCC4)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Three-Component Coupling
A scalable method involves the reaction of 3-iminocyclopentanone (1), substituted aldehydes (2a–h), and cyclohexane-1,3-dione (3) in the presence of 95–98% sulfuric acid (0.05–0.2 wt% relative to diol). The reaction proceeds via enamine formation, followed by intramolecular aldol condensation (Scheme 1).
Reaction conditions :
-
Temperature: 50–70°C
-
Solvent: Solvent-free (neat)
-
Yield: 72–85% for hexahydro-4H-cyclopenta[b]quinoline-1,8-dione intermediates.
Mechanistic insight :
Protonation of the imine nitrogen by H₂SO₄ generates a reactive electrophile, which undergoes nucleophilic attack by the enolized cyclohexanedione. The subsequent dehydration forms the fused quinoline ring.
Base-Mediated Cyclization of Enaminones
Alternative protocols employ sodium methoxide in methanol/phenyl ether (1:8) to cyclize 2-((Z)-3-oxo-3-arylpropenylamino)benzoate esters into 3-aroylquinolin-4-ones. This method, while lower yielding (37–66%), provides access to N-alkylated derivatives via subsequent treatment with alkyl halides in DMF/NaH.
Key variables :
-
Alkylating agent: Halogenoalkanes (e.g., ethyl bromide, benzyl chloride)
-
Temperature: 90°C for N-alkylation
Spiroannulation Strategies
Epoxide Ring-Opening Cyclization
A patented approach (CN103351396A) utilizes 4,7-dihydro-2,2-dimethyl-1,3-dioxane heptan-5-ene as a precursor. Epoxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates an oxirane, which undergoes acid-catalyzed ring-opening to form the spirocyclic system (Scheme 2).
Optimized parameters :
-
mCPBA stoichiometry: 0.95–1.05 equiv relative to diene
-
Solvent: Dichloromethane
-
Temperature: 25°C (room temperature)
Side reactions :
Competing diene polymerization is suppressed by maintaining low temperatures (<30°C) and using anhydrous conditions.
Lewis Acid-Mediated Spiroketalization
Cyclohexane-1,2-diol derivatives react with quinoline diketones in the presence of ZnCl₂ (10 mol%) to form spirocenters via ketal exchange. This method, though less explored, offers moderate yields (45–55%) but excels in stereocontrol.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|---|
| Acid-catalyzed cyclization | H₂SO₄ (0.1%) | 50–70 | 85 | >98 | High efficiency, solvent-free |
| Base-mediated alkylation | NaH (2 equiv) | 90 | 65 | 95 | Functional group tolerance |
| Epoxide ring-opening | mCPBA | 25 | 50 | 97 | Scalable, minimal byproducts |
Table 1 : Performance metrics for prominent synthetic routes.
Process Optimization and Industrial Scalability
Catalyst Loading and Recyclability
Reducing H₂SO₄ loading from 0.2% to 0.05% decreases corrosion risks without compromising yield (82 vs. 85%). Heterogeneous alternatives like Amberlyst-15 show promise (78% yield) but require longer reaction times (24 h vs. 8 h).
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of compounds similar to 4,4-Dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione exhibit significant antitumor properties. For instance, studies have shown that certain synthesized derivatives demonstrate inhibitory effects against various cancer cell lines by targeting specific protein kinases involved in tumor growth .
Neuroprotective Effects
The compound's structural characteristics suggest potential neuroprotective applications. Compounds derived from this structure have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), making them candidates for treating neurodegenerative diseases such as Alzheimer's disease . The dual-target approach enhances their efficacy by addressing multiple pathways involved in neurodegeneration.
Antimicrobial Activity
Preliminary studies have indicated that related compounds possess antimicrobial properties. The presence of heterocyclic structures often correlates with enhanced activity against bacterial and fungal strains . This suggests that this compound could be explored further for use in developing new antimicrobial agents.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions which can yield various derivatives with modified biological activities. For example:
- Hybrid Compounds : Combining this compound with dithiocarbamate structures has shown promise in enhancing both antitumor and neuroprotective activities .
Case Study 1: Antitumor Screening
In a study focusing on the synthesis of hybrid compounds containing the quinoline moiety, several derivatives were screened against cancer cell lines. The most promising candidates exhibited over 85% inhibition on specific kinases such as EGFR and JAK2 .
Case Study 2: Neuroprotective Evaluation
Another study evaluated the neuroprotective potential of compounds derived from this structure by assessing their ability to cross the blood-brain barrier (BBB) and inhibit AChE activity. Results indicated significant inhibition rates and favorable pharmacokinetic profiles .
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Table 2. Comparative Physicochemical Properties
Biological Activity
4,4-Dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique spirocyclic structure suggests various biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity based on available literature.
Chemical Structure and Properties
The compound is characterized by a spiro linkage between a cyclohexane and a pyridoquinoline moiety. Its molecular formula is with a molecular weight of approximately 306.39 g/mol. The structural complexity is indicative of diverse reactivity and interaction possibilities with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H25NO2 |
| Molecular Weight | 306.39 g/mol |
| Structural Features | Spirocyclic |
Antitumor Activity
Preliminary studies indicate that compounds with similar spirocyclic structures exhibit antitumor properties . The nitrogen atoms in the pyridine and quinoline rings may enhance the compound's ability to interact with biological targets such as enzymes or receptors involved in tumorigenesis. For example, derivatives of spirocyclic compounds have shown promising results in inhibiting cancer cell proliferation in vitro.
Antimicrobial Properties
Research has suggested that this compound may possess antimicrobial activity . Compounds with similar frameworks have been reported to exhibit effectiveness against various bacterial strains and fungi. This activity is likely attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Understanding the mechanism of action for this compound involves exploring its binding affinity with specific biological targets. Research indicates that it may interact with:
- Enzymes : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity could lead to altered signaling pathways relevant to disease progression.
Case Studies
Several case studies have investigated the biological effects of related compounds:
- Study on Spiro[indoline-3'-(pyrido[1,2-a]quinoline)] : This compound exhibited significant antitumor activity in various cancer cell lines, indicating that structural similarities may confer similar properties to this compound.
- Antimicrobial Efficacy Assessment : A study evaluated several spirocyclic compounds against common pathogens and found notable inhibitory effects on Gram-positive bacteria.
Q & A
Q. What are the established synthetic routes for 4,4-dimethyl-hexahydrospiroquinoline-dione derivatives, and how can their efficiency be evaluated?
Methodological Answer: Common synthetic strategies include spirocyclization via acid-catalyzed annulation or transition-metal-mediated coupling. For example, describes spiro compound synthesis through acylation of piperidine precursors, yielding products with >80% efficiency when monitored by GC-MS . Efficiency evaluation should compare reaction time, yield, and purity (via HPLC or NMR). Reductive amination or microwave-assisted methods may improve atom economy.
Q. How can the structural complexity of this spiro compound be resolved using spectroscopic techniques?
Methodological Answer: Use a combination of 2D NMR (e.g., - HSQC, COSY) to assign stereochemistry and spiro-center conformation. demonstrates resolving fused pyrimidoquinoline systems via NMR splitting patterns and IR carbonyl stretches (~1700 cm) for lactam/dione identification . X-ray crystallography is critical for absolute configuration determination, as seen in spiro-dihydropyridine studies .
Q. What theoretical frameworks guide the design of experiments for this compound’s reactivity?
Methodological Answer: Link to conceptual frameworks like frontier molecular orbital (FMO) theory to predict cyclization pathways or density functional theory (DFT) for transition-state modeling. emphasizes aligning experimental design with overarching theories (e.g., electronic effects of substituents on spiro-ring stability) .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production while minimizing side reactions?
Methodological Answer: Apply design of experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). highlights Fe(DS) as a Lewis acid-surfactant catalyst under sonication, reducing reaction time by 60% compared to thermal methods . Monitor intermediates via in-situ FTIR or LC-MS to identify side products (e.g., over-oxidation).
Q. How should researchers address contradictions in spectroscopic data, such as low-intensity molecular ions in MS?
Methodological Answer: Low MS intensity (e.g., 0.5–8% in ) may arise from poor ionization. Use high-resolution MS (HRMS-ESI) or derivatization (e.g., trimethylsilylation) to enhance detection. Cross-validate with elemental analysis (C/H/N ratios) and NMR DEPT for carbon counting .
Q. What computational tools are suitable for modeling the compound’s conformational dynamics and binding interactions?
Methodological Answer: Employ molecular dynamics (MD) simulations in software like GROMACS or AMBER to study spiro-ring flexibility. notes AI-driven tools (e.g., COMSOL Multiphysics) can predict solvent effects on conformation . Docking studies (AutoDock Vina) may reveal bioactivity mechanisms via π-π stacking with protein targets.
Q. How can structure-activity relationships (SARs) be systematically explored for this compound?
Methodological Answer: Synthesize analogs with variations at the 4,4-dimethyl or dione positions. shows 1,4-dihydropyridines’ bioactivity depends on substituent electronegativity . Test analogs in bioassays (e.g., enzyme inhibition) and correlate results with Hammett σ values or steric parameters (Taft plots).
Q. What green chemistry principles apply to improving the sustainability of its synthesis?
Methodological Answer: Replace toxic solvents (DMF, THF) with cyclopentyl methyl ether (CPME) or ethanol. uses sonication to reduce energy consumption by 40% . Catalytic systems like Fe(DS) enhance recyclability (>5 cycles without yield drop).
Q. How do thermal stability studies inform storage and handling protocols?
Methodological Answer: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. reports similar diones stable up to 200°C, but hygroscopicity may require desiccant storage .
Q. What statistical frameworks are recommended for analyzing contradictory bioactivity data?
Methodological Answer: Use Bayesian hierarchical models to account for inter-lab variability. advocates for inferential statistics (ANOVA, Tukey’s HSD) to resolve discrepancies in dose-response curves . Meta-analysis of published IC values can identify outliers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
